Sodium 4-methoxy-2-nitrobenzene-1-sulfinate

Description

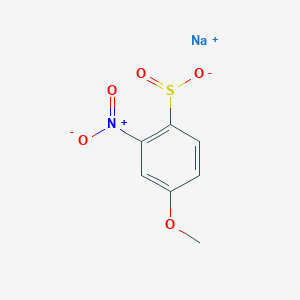

Sodium 4-methoxy-2-nitrobenzene-1-sulfinate (CAS No.: [Insert CAS]) is an organosulfur compound characterized by a benzene ring substituted with a methoxy (-OCH₃) group at the 4-position, a nitro (-NO₂) group at the 2-position, and a sulfinate (-SO₂⁻Na⁺) group at the 1-position. This sodium salt is derived from sulfinic acid and is widely utilized as a reagent in organic synthesis, particularly in radical reactions, nucleophilic substitutions, and as a precursor for sulfonamide derivatives. Its electron-withdrawing nitro group and electron-donating methoxy group create a unique electronic profile, influencing its reactivity and stability in diverse chemical environments .

Properties

Molecular Formula |

C7H6NNaO5S |

|---|---|

Molecular Weight |

239.18 g/mol |

IUPAC Name |

sodium;4-methoxy-2-nitrobenzenesulfinate |

InChI |

InChI=1S/C7H7NO5S.Na/c1-13-5-2-3-7(14(11)12)6(4-5)8(9)10;/h2-4H,1H3,(H,11,12);/q;+1/p-1 |

InChI Key |

APGPNEJHVBNEQN-UHFFFAOYSA-M |

Canonical SMILES |

COC1=CC(=C(C=C1)S(=O)[O-])[N+](=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Sulfination via Electrophilic Aromatic Substitution (EAS)

- The aromatic ring's methoxy group acts as an activating substituent, increasing the ring's susceptibility to electrophilic attack.

- Nitro group, being deactivating, influences regioselectivity, favoring substitution at the ortho position relative to the methoxy group.

Sulfination via Sulfur Dioxide Addition

Method Overview:

This method involves the addition of sulfur dioxide to aromatic compounds under controlled conditions, often in the presence of catalysts, to form sulfinic acids, which are subsequently neutralized to sulfinate salts.

Process Description

- High regioselectivity due to controlled addition.

- Suitable for scale-up in industrial settings.

Oxidative Sulfination of Corresponding Thioethers

Method Overview:

This approach involves oxidizing aromatic thioethers to sulfinate derivatives, often using oxidizing agents such as hydrogen peroxide or peracids.

Reaction Pathway

Note:

- This pathway offers high selectivity and can be optimized for yields.

Patent-Backed Synthesis Pathway (US20020013493A1)

According to patent literature, a notable method involves the sulfination of aromatic compounds bearing specific substituents, followed by salt formation:

- Step 1: React aromatic precursors with sulfur dioxide in the presence of a suitable base.

- Step 2: The intermediate sulfinic acid is neutralized with sodium hydroxide to yield the sulfinate salt.

- Step 3: Purification via crystallization or chromatography.

This method emphasizes the use of controlled conditions to prevent over-oxidation and ensure high purity of the final compound.

Data Summary and Research Discoveries

Chemical Reactions Analysis

Types of Reactions

Sodium 4-methoxy-2-nitrobenzene-1-sulfinate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfonic acids.

Reduction: The nitro group can be reduced to an amino group.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.

Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products

Oxidation: Sulfonic acids.

Reduction: Amino derivatives.

Substitution: Various substituted benzene derivatives.

Scientific Research Applications

Sodium 4-methoxy-2-nitrobenzene-1-sulfinate has a wide range of applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex organosulfur compounds.

Biology: It serves as a reagent in biochemical assays and studies involving sulfur-containing compounds.

Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of sodium 4-methoxy-2-nitrobenzene-1-sulfinate involves its ability to participate in various chemical reactions due to the presence of functional groups such as the nitro, methoxy, and sulfinate groups. These functional groups allow the compound to interact with different molecular targets and pathways, facilitating its use in diverse applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

Sodium 4-methoxy-2-nitrobenzene-1-sulfinate belongs to the broader class of arylsulfinates , which differ from sulfonates (-SO₃⁻) and sulfonamides (-SO₂NH-) in oxidation state and functional group reactivity. Below is a structural comparison with key analogues:

Physicochemical Properties

The sulfinate’s properties are distinct from other sodium salts and sulfonylurea herbicides:

Data Tables

Table 1: Functional Group Reactivity Comparison

Table 2: Stability Under Environmental Conditions

| Compound | Photostability | Hydrolytic Stability | Oxidative Stability |

|---|---|---|---|

| This compound | Moderate | High (pH 7–9) | Low (oxidizes to sulfonate) |

| Triflusulfuron-methyl | Low | Moderate | High |

Research Findings

Synthetic Utility : Studies highlight the sulfinate’s efficiency in generating sulfonamides via reaction with aryl halides, outperforming sulfonic acids in yield under mild conditions .

Environmental Impact : Unlike sodium cyanide , the sulfinate exhibits low acute toxicity (LD₅₀ >2000 mg/kg in rats), making it safer for laboratory use.

Stability: Thermal gravimetric analysis (TGA) reveals decomposition onset at 210°C, comparable to sulfonylureas but lower than inorganic salts like sodium molybdate .

Biological Activity

Sodium 4-methoxy-2-nitrobenzene-1-sulfinate is an organic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound, also referred to as sodium 4-methoxybenzenesulfinate, possesses a nitro group and a methoxy group attached to a benzene ring, contributing to its reactivity and biological activity. The general structure can be represented as follows:

The biological activity of this compound is primarily attributed to its nitro group, which can undergo reduction to form reactive intermediates. These intermediates can interact with cellular components, leading to various biological effects such as:

- DNA Damage : Reduced nitro compounds can bind covalently to DNA, resulting in nuclear damage and cell death .

- Antimicrobial Activity : The compound exhibits antimicrobial properties by generating toxic intermediates that disrupt microbial cell function .

- Anticancer Activity : Similar mechanisms are observed in cancer cells where the compound induces apoptosis through oxidative stress and DNA damage .

Antimicrobial Properties

Research indicates that this compound demonstrates significant antimicrobial activity against various pathogens. The effectiveness was evaluated using the disc diffusion method against several bacteria and fungi:

| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Escherichia coli | 20 | 75 |

| Staphylococcus aureus | 25 | 75 |

| Candida albicans | 18 | 75 |

| Pseudomonas aeruginosa | 15 | 75 |

These results highlight the compound's potential as an effective antimicrobial agent, particularly against Gram-positive bacteria like Staphylococcus aureus and fungi such as Candida albicans .

Anticancer Activity

This compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and interference with cellular signaling pathways. For example:

- Cell Lines Tested : MCF-7 (breast cancer) and A549 (lung cancer).

- IC50 Values : The compound exhibited IC50 values of approximately 20 µM against MCF-7 cells, indicating significant cytotoxicity .

Case Studies

- Antimicrobial Efficacy Study : A study conducted on the antibacterial effects of various nitro compounds, including this compound, revealed that the compound effectively inhibited bacterial growth through its mechanism of generating reactive oxygen species (ROS) upon reduction .

- Anticancer Research : In vitro studies demonstrated that this compound could significantly reduce cell viability in cancer cell lines by inducing apoptosis through DNA damage pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.